molecular formula C19H24N2O2 B10861541 1-(2,5-Dimethylphenyl)-3-[4-(4-hydroxyphenyl)butan-2-yl]urea

1-(2,5-Dimethylphenyl)-3-[4-(4-hydroxyphenyl)butan-2-yl]urea

Cat. No.: B10861541
M. Wt: 312.4 g/mol
InChI Key: SWCGKGWNEOWHGC-UHFFFAOYSA-N
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Description

Z4P is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of aggressive brain tumors such as glioblastoma. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and prevent relapse.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z4P involves a multi-step process that includes the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically begins with the formation of a core structure, followed by the introduction of various functional groups through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of Z4P is scaled up using optimized synthetic routes that are both cost-effective and efficient. The process involves large-scale reactors and continuous flow systems to maintain consistent quality and yield. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Z4P undergoes several types of chemical reactions, including:

    Oxidation: Z4P can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Z4P can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve the use of nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Z4P may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Z4P has a wide range of scientific research applications, including:

    Chemistry: Z4P is used as a model compound in studies of chemical reactivity and mechanism elucidation.

    Biology: The compound is employed in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: Z4P has shown potential as a therapeutic agent for the treatment of glioblastoma and other aggressive cancers. .

    Industry: In the pharmaceutical industry, Z4P is being explored for its potential use in drug development and formulation.

Comparison with Similar Compounds

Z4P is unique in its ability to cross the blood-brain barrier and specifically target glioblastoma cells. Similar compounds include:

    Temozolomide: A standard chemotherapeutic agent used in glioblastoma treatment. Unlike Z4P, temozolomide does not specifically target the unfolded protein response.

    Panobinostat: A histone deacetylase inhibitor that also shows potential in glioblastoma treatment but works through a different mechanism.

    Bortezomib: A proteasome inhibitor used in multiple myeloma treatment, which also affects protein degradation pathways but is not specific to the unfolded protein response.

Z4P’s ability to specifically inhibit the unfolded protein response and its effectiveness in preventing tumor relapse make it a promising candidate for further development and clinical application .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-[4-(4-hydroxyphenyl)butan-2-yl]urea

InChI

InChI=1S/C19H24N2O2/c1-13-4-5-14(2)18(12-13)21-19(23)20-15(3)6-7-16-8-10-17(22)11-9-16/h4-5,8-12,15,22H,6-7H2,1-3H3,(H2,20,21,23)

InChI Key

SWCGKGWNEOWHGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC(C)CCC2=CC=C(C=C2)O

Origin of Product

United States

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